molecular formula C18H20N2O3 B4827808 N-[4-(acetylamino)phenyl]-4-propoxybenzamide

N-[4-(acetylamino)phenyl]-4-propoxybenzamide

Cat. No.: B4827808
M. Wt: 312.4 g/mol
InChI Key: BKQMBSYXUXHJCJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-propoxybenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an acetylamino group and a propoxybenzamide moiety. Its distinct properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-propoxybenzamide typically involves a multi-step process. One common method includes the acetylation of 4-aminophenol to form 4-acetylaminophenol. This intermediate is then subjected to a coupling reaction with 4-propoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-propoxybenzamide involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound induces hyperacetylation of histones, leading to changes in chromatin structure and gene expression . This mechanism is particularly relevant in its antitumor activity, where it can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-4-propoxybenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-12-23-17-10-4-14(5-11-17)18(22)20-16-8-6-15(7-9-16)19-13(2)21/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQMBSYXUXHJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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